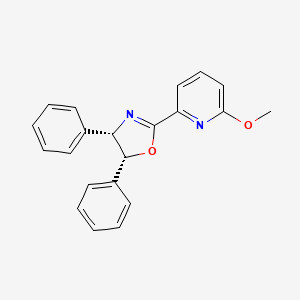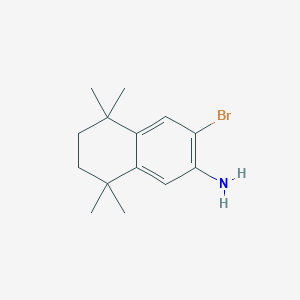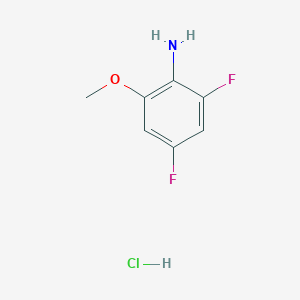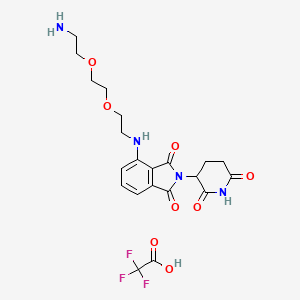![molecular formula C19H17FN2O2 B2472303 4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-68-7](/img/structure/B2472303.png)
4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescence Enhancement in Metal Ion Detection
A novel fluorescent sensor, incorporating a quinoline group for fluorescence and a pyridin-2-ylmethanamine for metal ion binding, demonstrated significant fluorescence enhancement upon binding with Zn(2+) ions. This sensor's unique structural arrangement allows for distinguishing Zn(2+) from Cd(2+) ions, showcasing potential applications in metal ion detection and differentiation in various mediums including living cells and aqueous solutions (Pengxuan Li et al., 2014).
Antimicrobial Applications
A study on novel fluorine-containing derivatives revealed significant in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These derivatives, which incorporate quinazolinone along with 4-thiazolidinone, highlight the potential of 4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide derivatives in developing new antimicrobial agents (N. Desai et al., 2013).
Anti-Influenza Virus Agents
Research into 4-[(quinolin-4-yl)amino]benzamide derivatives has uncovered promising anti-influenza virus activities. These compounds, through various assays, demonstrated significant inhibitory effects on the influenza virus, suggesting their potential as novel anti-influenza virus agents. The compound G07, in particular, showed noteworthy activity across different influenza virus strains, indicating the therapeutic potential of quinoline derivatives in influenza treatment (Chao Zhang et al., 2022).
Metal Ion Monitoring in Living Cells
Another chemosensor featuring a quinoline group and a pyridin-2-ylmethanamine showed remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solution. This sensor's low detection limit and reversibility with EDTA addition underscore its utility in monitoring Zn2+ concentrations in biological and aqueous samples, highlighting the versatility of quinoline derivatives in biological sensing applications (G. Park et al., 2015).
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. Quinoline derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antidepressant, anti-HIV, and antitumor activities . The mechanism of action of these compounds often involves interactions with biological macromolecules such as proteins or nucleic acids.
Zukünftige Richtungen
The future research directions for this compound could include further studies of its synthesis, its physical and chemical properties, its biological activity, and its potential applications in areas such as medicine or materials science. Further modification of this compound could also be explored to enhance its properties or biological activity .
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-2-3-14-11-15(19(24)22-17(14)10-12)8-9-21-18(23)13-4-6-16(20)7-5-13/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYZOYXUXVXRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2472224.png)
![N-(3,5-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2472225.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2472229.png)

![Ethyl 6-acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472231.png)

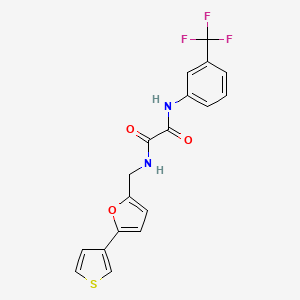
![4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2472235.png)
